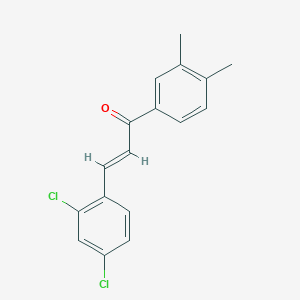
(2E)-3-(2,4-Dichlorophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-3-(2,4-Dichlorophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C17H14Cl2O and its molecular weight is 305.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 304.0421705 g/mol and the complexity rating of the compound is 366. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(2E)-3-(2,4-Dichlorophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is a compound characterized by its unique structure featuring two aromatic rings linked by an α,β-unsaturated carbonyl system. This compound has garnered attention due to its diverse biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C17H15Cl2O, with a molecular weight of approximately 305.2 g/mol. The presence of dichlorophenyl and dimethylphenyl groups contributes to its chemical reactivity and biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C17H15Cl2O |
| Molecular Weight | 305.2 g/mol |
| Structure | Chalcone Structure |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. The compound has been shown to effectively target Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium, with minimum inhibitory concentrations (MICs) indicating potent activity against multidrug-resistant strains.
- Mechanism of Action : The dichloro substitution on the phenyl ring enhances the compound's lipophilicity, facilitating better penetration into bacterial cells and increasing its reactivity with microbial targets. Studies suggest that the chlorinated groups can synergistically enhance antibacterial activity by targeting multiple cellular pathways .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated that it can significantly reduce the viability of cancer cell lines such as Caco-2 cells.
- Case Study : In a study involving various derivatives of chalcones, this compound exhibited a notable decrease in cell viability (39.8%) compared to untreated controls (p < 0.001). This suggests its potential as a therapeutic agent in cancer treatment .
Synthesis and Characterization
The synthesis typically involves the Claisen-Schmidt condensation reaction between 2,4-dichlorobenzaldehyde and acetophenone in the presence of a base like sodium hydroxide or potassium hydroxide under reflux conditions. This method ensures high yield and purity of the product.
Comparative Analysis
A comparative analysis of various substituted chalcones reveals that the specific arrangement of chlorinated and methylated groups in this compound enhances its biological activity compared to other analogs.
| Compound Name | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (%) |
|---|---|---|
| This compound | 16 against E. faecium | 39.8 |
| (2E)-3-(4-Bromophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one | >64 against S. aureus | Not tested |
| (2E)-1-(3,4-Dimethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one | >64 against S. aureus | Not tested |
属性
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2O/c1-11-3-4-14(9-12(11)2)17(20)8-6-13-5-7-15(18)10-16(13)19/h3-10H,1-2H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKLJBNQSZNEJCA-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













